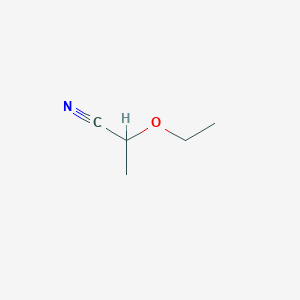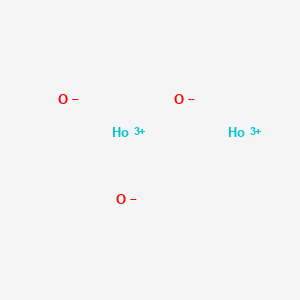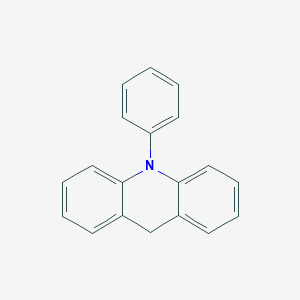
Phosphine oxide, dibutyloctyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, dibutyloctyl-, also known as DBPO, is a phosphine oxide compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and ethanol. DBPO is widely used in various fields of science due to its unique properties, including its ability to act as a flame retardant and its high thermal stability. In
作用機序
The mechanism of action of Phosphine oxide, dibutyloctyl- is not well understood. However, it is believed that Phosphine oxide, dibutyloctyl- acts as a flame retardant by releasing phosphorus-containing radicals when exposed to heat. These radicals then react with the flame, interrupting the combustion process and preventing the spread of fire.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phosphine oxide, dibutyloctyl-. However, studies have shown that Phosphine oxide, dibutyloctyl- is not toxic to humans or animals when used in accordance with established safety guidelines. Phosphine oxide, dibutyloctyl- has also been shown to have low acute toxicity and low skin irritation potential.
実験室実験の利点と制限
Phosphine oxide, dibutyloctyl- has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, Phosphine oxide, dibutyloctyl- has some limitations for use in lab experiments. It is not soluble in water, which can limit its use in aqueous systems. Additionally, Phosphine oxide, dibutyloctyl- has a low boiling point, which can make it difficult to handle at high temperatures.
将来の方向性
There are several future directions for research on Phosphine oxide, dibutyloctyl-. One area of research could focus on the development of new synthesis methods for Phosphine oxide, dibutyloctyl- that are more efficient and environmentally friendly. Another area of research could focus on the use of Phosphine oxide, dibutyloctyl- as a flame retardant in new materials, including biodegradable plastics. Additionally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- as a stabilizer in other types of materials, such as paints and coatings. Finally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- in the synthesis of new organic compounds with unique properties and applications.
合成法
Phosphine oxide, dibutyloctyl- can be synthesized through a variety of methods, including the reaction of butyl octyl alcohol with phosphorus oxychloride or the reaction of butyl octyl alcohol with phosphorus pentoxide. The most common method of synthesizing Phosphine oxide, dibutyloctyl- is through the reaction of butyl octyl alcohol with phosphorus oxychloride. This method involves the addition of butyl octyl alcohol to a solution of phosphorus oxychloride in dichloromethane, followed by the addition of triethylamine as a catalyst. The reaction mixture is then stirred at room temperature for several hours, after which the Phosphine oxide, dibutyloctyl- is isolated by filtration and purified by distillation.
科学的研究の応用
Phosphine oxide, dibutyloctyl- has a wide range of applications in scientific research. It is commonly used as a flame retardant in various materials, including plastics, textiles, and coatings. Phosphine oxide, dibutyloctyl- has also been used as a stabilizer in polyurethane foams and as an additive in lubricants. In addition to these applications, Phosphine oxide, dibutyloctyl- has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
CAS番号 |
14283-67-1 |
|---|---|
分子式 |
C16H35OP |
分子量 |
274.42 g/mol |
IUPAC名 |
1-dibutylphosphoryloctane |
InChI |
InChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |
InChIキー |
PDNVFGSWMYSBOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
正規SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
その他のCAS番号 |
14283-67-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




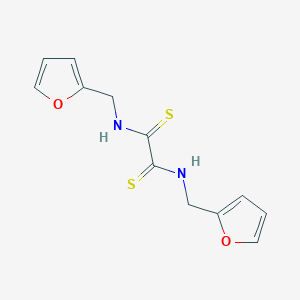


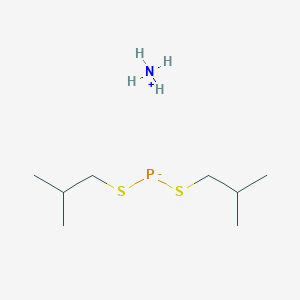
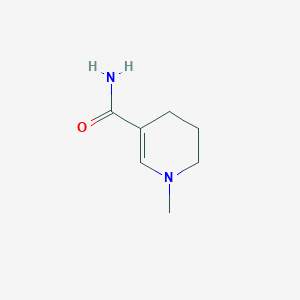

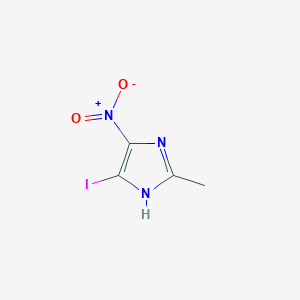
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)
